molecular formula C24H30N6O5 B1346059 Hippuryl-Phe-Arg-OH CAS No. 73167-83-6

Hippuryl-Phe-Arg-OH

Cat. No.: B1346059
CAS No.: 73167-83-6
M. Wt: 482.5 g/mol
InChI Key: GQKRRZAUNABSCW-OALUTQOASA-N
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Description

Hippuryl-Phe-Arg-OH is a synthetic peptide that has garnered attention for its role as a substrate in enzymatic studies, particularly those involving angiotensin-converting enzyme (ACE). This compound is composed of three amino acids: hippuric acid, phenylalanine, and arginine. It is often used in biochemical assays to study enzyme kinetics and inhibition, making it a valuable tool in both academic and industrial research.

Biochemical Analysis

Biochemical Properties

Hippuryl-phenylalanyl-arginine plays a crucial role in biochemical reactions as a substrate for carboxypeptidase B. Carboxypeptidase B is an enzyme that catalyzes the hydrolysis of the C-terminal arginine or lysine residues from polypeptides. The interaction between hippuryl-phenylalanyl-arginine and carboxypeptidase B involves the binding of the substrate to the active site of the enzyme, leading to the cleavage of the peptide bond and the release of the terminal arginine residue . This interaction is essential for studying the enzyme’s specificity and catalytic efficiency.

Molecular Mechanism

The molecular mechanism of hippuryl-phenylalanyl-arginine involves its binding to the active site of carboxypeptidase B. The enzyme recognizes the specific sequence of the tripeptide and catalyzes the hydrolysis of the peptide bond between phenylalanine and arginine. This reaction results in the release of free arginine and the formation of hippuryl-phenylalanine. The binding interactions between hippuryl-phenylalanyl-arginine and carboxypeptidase B are characterized by hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hippuryl-phenylalanyl-arginine typically involves the stepwise coupling of the constituent amino acids. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt). The reaction is carried out under anhydrous conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of hippuryl-phenylalanyl-arginine may involve solid-phase peptide synthesis (SPPS). This method allows for the automated and efficient assembly of the peptide chain on a solid resin support. The use of automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), ensures the large-scale production of high-purity peptide.

Chemical Reactions Analysis

Types of Reactions

Hippuryl-Phe-Arg-OH can undergo various chemical reactions, including hydrolysis, oxidation, and enzymatic cleavage.

    Hydrolysis: This reaction involves the cleavage of the peptide bond in the presence of water, often catalyzed by enzymes such as peptidases.

    Oxidation: The phenylalanine residue can undergo oxidation to form phenylalanine derivatives.

    Enzymatic Cleavage: ACE can hydrolyze hippuryl-phenylalanyl-arginine to release hippuric acid and phenylalanyl-arginine.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous solutions with peptidases at physiological pH and temperature.

    Oxidation: Performed using oxidizing agents such as hydrogen peroxide or molecular oxygen under controlled conditions.

    Enzymatic Cleavage: Conducted in buffered solutions at optimal pH and temperature for ACE activity.

Major Products

    Hydrolysis: Yields individual amino acids or smaller peptide fragments.

    Oxidation: Produces oxidized derivatives of phenylalanine.

    Enzymatic Cleavage: Results in hippuric acid and phenylalanyl-arginine.

Scientific Research Applications

Hippuryl-Phe-Arg-OH is widely used in scientific research due to its role as a substrate for ACE. Its applications include:

    Biochemistry: Used in enzyme kinetics studies to understand the catalytic mechanism of ACE.

    Pharmacology: Employed in the screening of ACE inhibitors, which are potential therapeutic agents for hypertension and cardiovascular diseases.

    Medicine: Utilized in diagnostic assays to measure ACE activity in biological samples.

    Industry: Applied in the development of functional foods and nutraceuticals with ACE inhibitory properties.

Comparison with Similar Compounds

Hippuryl-Phe-Arg-OH is similar to other ACE substrates such as hippuryl-histidyl-leucine and hippuryl-phenylalanyl-alanine. it is unique in its specific amino acid sequence, which influences its binding affinity and hydrolysis rate by ACE.

Similar Compounds

    Hippuryl-histidyl-leucine: Another commonly used ACE substrate with a different amino acid sequence.

    Hippuryl-phenylalanyl-alanine: Similar to hippuryl-phenylalanyl-arginine but with alanine instead of arginine.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[(2-benzamidoacetyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O5/c25-24(26)27-13-7-12-18(23(34)35)30-22(33)19(14-16-8-3-1-4-9-16)29-20(31)15-28-21(32)17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,28,32)(H,29,31)(H,30,33)(H,34,35)(H4,25,26,27)/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKRRZAUNABSCW-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70993899
Record name N~2~-{1-Hydroxy-2-[(1-hydroxy-2-{[hydroxy(phenyl)methylidene]amino}ethylidene)amino]-3-phenylpropylidene}arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70993899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73167-83-6
Record name Hippuryl-phenylalanyl-arginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073167836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-{1-Hydroxy-2-[(1-hydroxy-2-{[hydroxy(phenyl)methylidene]amino}ethylidene)amino]-3-phenylpropylidene}arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70993899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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